
(5S,6R,7E,9E,11Z,13E,15R)-5,6,15-trihydroxyicosa-7,9,11,13-tetraenoic acid
Descripción general
Descripción
“(5S,6R,7E,9E,11Z,13E,15R)-5,6,15-trihydroxyicosa-7,9,11,13-tetraenoic acid”, also known as 15-epi-lipoxin A4, is a C20 hydroxy polyunsaturated fatty acid . It has (5S)-, (6R)- and (15R)-hydroxy groups as well as (7E)-, (9E)-, (11Z)- and (13E)-double bonds . It is a metabolite, a lipoxin, a long-chain fatty acid, and a hydroxy polyunsaturated fatty acid .
Molecular Structure Analysis
The molecular formula of this compound is C20H32O5 . It has a molecular weight of 352.5 g/mol . The IUPAC name is (5 S ,6 R ,7 E ,9 E ,11 Z ,13 E ,15 R )-5,6,15-trihydroxyicosa-7,9,11,13-tetraenoic acid .Physical And Chemical Properties Analysis
This compound is a C20 hydroxy polyunsaturated fatty acid . It has (5S)-, (6R)- and (15R)-hydroxy groups as well as (7E)-, (9E)-, (11Z)- and (13E)-double bonds .Aplicaciones Científicas De Investigación
Post-Myocardial Infarction Healing
15-epi-Lipoxin A4 plays a crucial role in the healing process after a myocardial infarction (MI). It helps to initiate the resolving phase early in post-MI inflammation, thereby reducing left ventricle (LV) dysfunction . It also primes neutrophil infiltration with a robust increase of Ccl2 and FPR2 expression .
Anti-Inflammatory Properties
15-epi-Lipoxin A4 exhibits anti-inflammatory properties and serves as a “stop signal” to excessive leukocyte trafficking/infiltration . It has been reported to block TNF-α-induced IL-8 release in human enterocytes .
Inhibition of Pro-Inflammatory Factors
This compound can inhibit the expression of pro-inflammatory factors, stimulate the expression of anti-inflammatory factors, inhibit the inflammatory effect of neutrophils, and promote the phagocytosis of apoptotic neutrophils by macrophages .
Regulation of NF-κB Activity
15-epi-Lipoxin A4 has been found to induce the expression of the NF-κB regulators A20 and single Ig IL-1R–related molecule (SIGIRR) in lipoxin A4 receptor/formyl peptide receptor 2 (ALX/FPR2) receptor–dependent manner in epithelial cells and in murine pneumonia . This regulation of NF-κB–induced cytokines helps to decrease pathogen-mediated inflammation .
Enhancement of Pathogen Clearance
Interestingly, 15-epi-Lipoxin A4 not only dampens lung inflammation but also enhances pathogen clearance with increased antimicrobial peptide expression .
Reduction of Renal Inflammation
15-epi-Lipoxin A4 has been shown to reduce renal inflammation along with decreased levels of ngal and plasma creatinine .
Mecanismo De Acción
Target of Action
15-epi-Lipoxin A4, also known as aspirin-triggered lipoxin A4, primarily targets various immune cells, including neutrophils, macrophages, and T and B cells . It plays a significant role in regulating the behavior of these cells, promoting the clearance of apoptotic neutrophils . This compound serves as a “stop signal” to excessive leukocyte trafficking/infiltration .
Mode of Action
15-epi-Lipoxin A4 exerts its effects by interacting with its targets and inducing changes in their behavior. It inhibits the expression of pro-inflammatory factors and stimulates the expression of anti-inflammatory factors . It also blocks TNF-α-induced IL-8 release in human enterocytes , thereby reducing inflammation.
Biochemical Pathways
15-epi-Lipoxin A4 is a metabolite derived from arachidonic acid (ARA) via lipoxygenase (LO)-driven biochemical pathways . It is produced enzymatically through the sequential metabolism of the LO enzymes 5-LO and either 12-LO or 15-LO . Aspirin directly affects the LX circuit by activating the biosynthesis of endogenous epimers of LX, known as aspirin-triggered 15-epi-LX .
Result of Action
The primary result of 15-epi-Lipoxin A4’s action is the resolution of inflammation. It helps to dampen inflammation and promote tissue repair . By attenuating ONOO formation, 15-epi-Lipoxin A4 can oppose ONOO signaling in leukocytes . It also initiates the resolving phase early to discontinue inflammation post-MI, thereby reducing LV dysfunction .
Action Environment
The action of 15-epi-Lipoxin A4 can be influenced by various environmental factors. For instance, it is known to be an important modulator of the many pharmacological actions caused by aspirin . .
Propiedades
IUPAC Name |
(5S,6R,7E,9E,11Z,13E,15R)-5,6,15-trihydroxyicosa-7,9,11,13-tetraenoic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H32O5/c1-2-3-8-12-17(21)13-9-6-4-5-7-10-14-18(22)19(23)15-11-16-20(24)25/h4-7,9-10,13-14,17-19,21-23H,2-3,8,11-12,15-16H2,1H3,(H,24,25)/b6-4-,7-5+,13-9+,14-10+/t17-,18-,19+/m1/s1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
IXAQOQZEOGMIQS-JEWNPAEBSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCCCC(C=CC=CC=CC=CC(C(CCCC(=O)O)O)O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CCCCC[C@H](/C=C/C=C\C=C\C=C\[C@H]([C@H](CCCC(=O)O)O)O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H32O5 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID301348032 | |
| Record name | 15-epi-Lipoxin A4 | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID301348032 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
352.5 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
(5S,6R,7E,9E,11Z,13E,15R)-5,6,15-trihydroxyicosa-7,9,11,13-tetraenoic acid | |
CAS RN |
171030-11-8 | |
| Record name | 15-epi-Lipoxin A4 | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID301348032 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



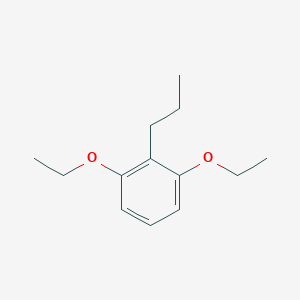
![4-Methoxy-3-methylisoxazolo[5,4-d]pyrimidine](/img/structure/B60455.png)
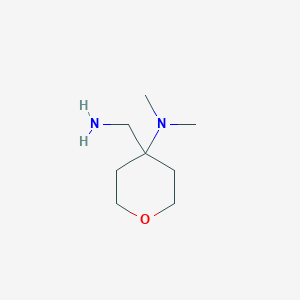
![3-[(R)-[1-[2-(4-fluorophenyl)ethyl]-4-piperidinyl]-hydroxymethyl]-2-methoxyphenol](/img/structure/B60460.png)


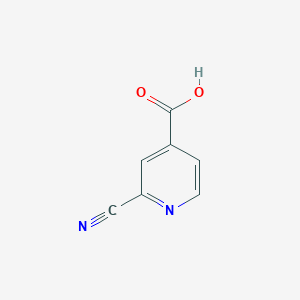
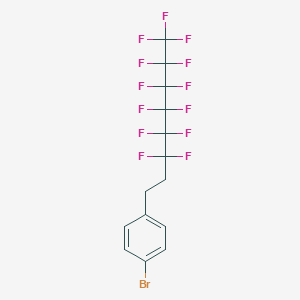
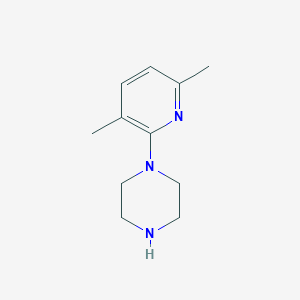
![(7S,9AR)-Tert-butyl 7-(hydroxymethyl)hexahydro-1H-pyrido[1,2-A]pyrazine-2(6H)-carboxylate](/img/structure/B60469.png)

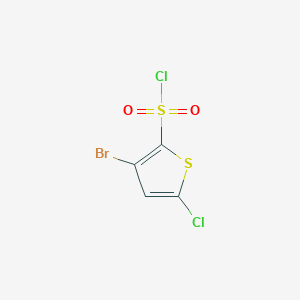
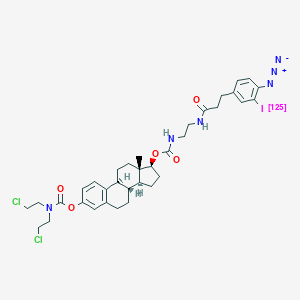
![4-[4-(Bromomethyl)Phenyl]-1,2,3-Thiadiazole](/img/structure/B60479.png)